molecular formula C5H11ClO4S B8761535 2-(2-Chloroethoxy)ethyl methanesulfonate

2-(2-Chloroethoxy)ethyl methanesulfonate

Cat. No.: B8761535
M. Wt: 202.66 g/mol
InChI Key: GVJDQAKZSHYMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroethoxy)ethyl methanesulfonate is a useful research compound. Its molecular formula is C5H11ClO4S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H11ClO4S

Molecular Weight

202.66 g/mol

IUPAC Name

2-(2-chloroethoxy)ethyl methanesulfonate

InChI

InChI=1S/C5H11ClO4S/c1-11(7,8)10-5-4-9-3-2-6/h2-5H2,1H3

InChI Key

GVJDQAKZSHYMTJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-chloroethoxy)ethanol (15.3 g, 123 mmol) in toluene (100 ml) kept at 5° C. was added triethylamine (50 g, 500 mmol). A solution of methanesulfonyl chloride (28 g, 245 mmol) in toluene (50 ml) was carefully added keeping the temperature around 5° C. When addition was complete the reaction mixture was stirred at 5° C. for 45 minutes and then 75 minutes at ambient temperature. Water (100 ml) was added and the mixture was stirred for 15 minutes. The phases were separated and the organic phase was washed with water, brine and dried over magnesium sulphate. The solvent was evaporated in vacuo to give crude 2-(2-chloroethoxy)ethyl mesylate as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2-(2-chloroethoxy)ethanol (3.9 g, 31 mmol) in dichloromethane (15 ml) kept at 0° C. was added triethylamine (6.2 g, 61 mmol). A solution of methanesulfonyl chloride (3.6 g, 31 mmol) in dichloromethane (15 ml) was carefully added keeping the temperature below 0° C. When addition was complete the reaction mixture was left overnight at room temperature and then diluted with dichloromethane (150 ml). The organic phase was washed with a 2 N hydrochloric acid solution (75 ml) and water (75 ml) and dried over magnesium sulphate. The solvent was evaporated in vacuo to give 6.3 g of crude 2-(2-chloroethoxy)ethyl mesylate as an oil. A suspension of 5,6,11,12-tetrahydrodibenz[b,f]azocine (5.0 g, 20 mmol) in dry THF (75 ml) placed under an atmosphere of nitrogen was cooled to -68° C. A solution of n-butyl lithium in hexanes (19 ml, 49 mmol, 2.5 M) was added dropwise keeping the temperature below -60° C. When addition was complete stirring was continued at this temperature for 30 minutes and then the reaction mixture was left overnight at room temperature. The mesylate prepared above was dissolved in dry THF (50 ml) and added dropwise to the reaction mixture. When addition was complete the mixture was stirred at room temperature for 168 h. Ice was added (80 g) and the phases were separated. The aqueous phase was extracted with diethyl ether (2×50 ml). The combined organic phases were washed with water (2×50 ml) and dried over magnesium sulphate. The solvent was evaporated in vacuo to give a residue which was submitted to column chromatography on silica gel using a mixture of ethyl acetate and n-heptane (2:3) as eluent. This afforded 2.5 g of 2-(2-(5,6,11,12-tetrahydrodibenz[b,f]azocin-12-yl)ethoxy)ethylchloride as an oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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